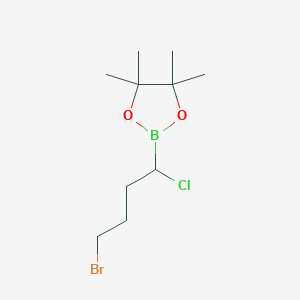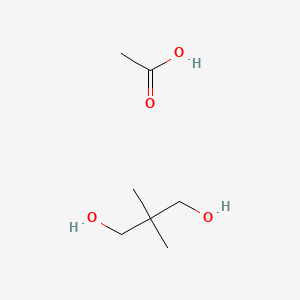
Acetic acid;2,2-dimethylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, is an organic compound with the molecular formula C5H12O2. It is a colorless, hygroscopic crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in the synthesis of polyesters, paints, lubricants, and plasticizers due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to neopentyl glycol through either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods: The industrial production of neopentyl glycol involves the same synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reactions with carboxylic acids and inorganic acids are common.
Major Products:
Esters: Formed by reaction with carboxylic acids.
Aldehydes and Acids: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
Neopentyl glycol is used in various scientific research applications due to its versatility:
Chemistry: It is used in the synthesis of polyesters, cyclic carbonates, and boronic acid esters.
Biology: It serves as a protecting group for carbonyl compounds in biochemical research.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is a key component in the production of paints, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of neopentyl glycol involves its ability to form stable cyclic derivatives, which makes it an excellent protecting group for carbonyl compounds. This stability is due to the Thorpe-Ingold effect, which favors the formation of five-membered rings. The compound’s molecular targets include carbonyl groups in organic molecules, where it forms acetals and ketals to protect these functional groups during chemical reactions .
Comparación Con Compuestos Similares
Pentaerythritol: Another polyol used in the synthesis of polyesters and alkyd resins.
Trimethylolpropane: Used in the production of coatings, adhesives, and sealants.
Trimethylolethane: Similar applications in the production of resins and plasticizers.
Uniqueness: Neopentyl glycol is unique due to its high thermal stability and resistance to hydrolysis, making it particularly valuable in applications requiring durability and longevity. Its ability to form stable cyclic derivatives also sets it apart from other similar compounds .
Propiedades
Número CAS |
117756-41-9 |
|---|---|
Fórmula molecular |
C7H16O4 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
acetic acid;2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h6-7H,3-4H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
AMAIUVVQEKFSED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


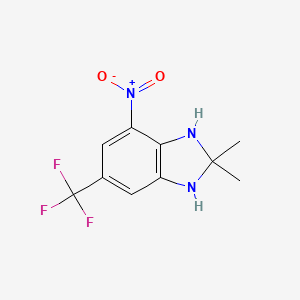
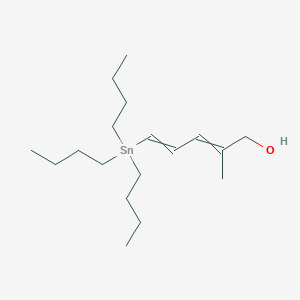
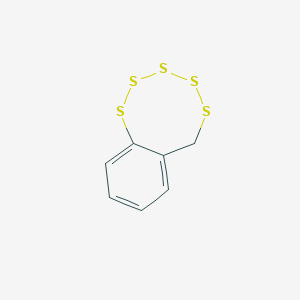
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
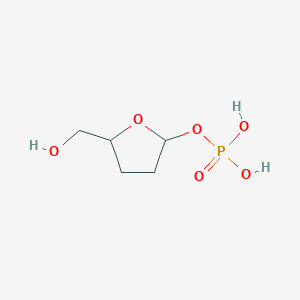
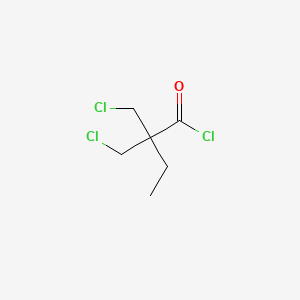
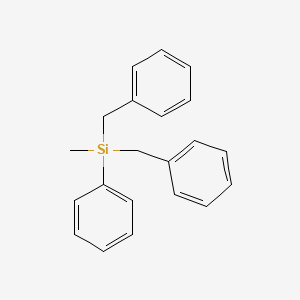
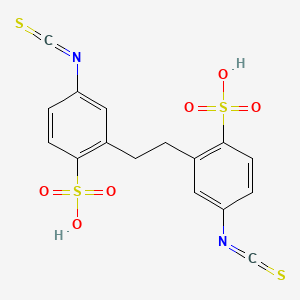
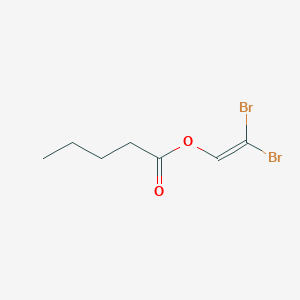
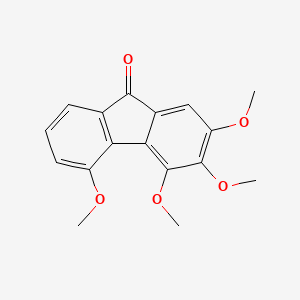
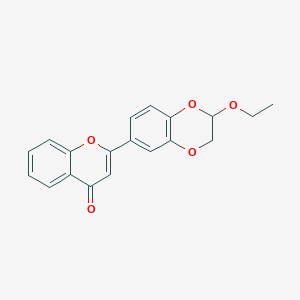
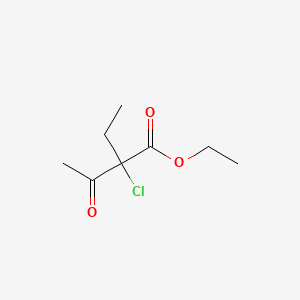
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
